molecular formula C26H33N3O4S B2989415 [1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate

[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate

Cat. No.: B2989415
M. Wt: 483.6 g/mol
InChI Key: STLNUMIUXISGQQ-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YHO-13351 free base is a water-soluble prodrug of YHO-13177, which is a potent and specific inhibitor of breast cancer resistance protein (BCRP). The compound has a molecular formula of C26H33N3O4S and a molecular weight of 483.62 g/mol . It is primarily used in scientific research to study its effects on cancer cells and its potential as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YHO-13351 free base involves multiple steps, starting from the appropriate precursors. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the formation of the core structure, followed by functional group modifications to achieve the desired properties .

Industrial Production Methods

Industrial production methods for YHO-13351 free base are also proprietary. The compound is produced in specialized facilities that adhere to strict quality control measures to ensure the purity and consistency of the final product. The production process involves large-scale synthesis, purification, and quality testing to meet the standards required for scientific research .

Chemical Reactions Analysis

Types of Reactions

YHO-13351 free base undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving YHO-13351 free base include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions, such as temperature, pressure, and solvent, depend on the desired outcome and the nature of the reaction .

Major Products

The major products formed from the reactions of YHO-13351 free base include its oxidized and reduced forms, as well as substituted derivatives. These products are often studied for their biological activity and potential therapeutic applications .

Scientific Research Applications

YHO-13351 free base has a wide range of scientific research applications, including:

Mechanism of Action

YHO-13351 free base exerts its effects by inhibiting BCRP, a protein that plays a key role in drug resistance in cancer cells. By inhibiting BCRP, the compound enhances the cytotoxicity of chemotherapeutic agents like irinotecan, mitoxantrone, and topotecan. This inhibition leads to increased drug accumulation in cancer cells, thereby enhancing their sensitivity to treatment .

Comparison with Similar Compounds

YHO-13351 free base is unique in its high specificity and potency as a BCRP inhibitor. Similar compounds include:

YHO-13351 free base stands out due to its water solubility and prodrug nature, which allows for better bioavailability and targeted delivery in research applications .

Properties

IUPAC Name

[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O4S/c1-5-28(6-2)18-26(30)33-21-11-13-29(14-12-21)25-10-8-22(34-25)15-20(17-27)19-7-9-23(31-3)24(16-19)32-4/h7-10,15-16,21H,5-6,11-14,18H2,1-4H3/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLNUMIUXISGQQ-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)OC1CCN(CC1)C2=CC=C(S2)C=C(C#N)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC(=O)OC1CCN(CC1)C2=CC=C(S2)/C=C(\C#N)/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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